4-Chlorobenzoyl cyanide
Description
Historical Development and Context of Aromatic Nitrile Chemistry
The chemistry of nitriles has a rich history dating back to the 19th century. The cyano group (–C≡N) was recognized early on as a versatile functional group. Aromatic nitriles, where the cyano group is attached to an aromatic ring, became important synthetic intermediates. Early methods for their synthesis, such as the Sandmeyer reaction, which involves the treatment of diazonium salts with copper(I) cyanide, were foundational to the field.
The specific subclass of acyl cyanides, with the general structure R-C(=O)-C≡N, represents a unique combination of a carbonyl and a nitrile group. These compounds are known for their reactivity and have been explored as valuable reagents in organic synthesis. The chemistry of acyl cyanides involves their participation in various reactions, including cycloadditions and nucleophilic additions, which allows for the construction of complex molecular architectures. tcichemicals.com The synthesis of acyl cyanides is often achieved by the reaction of an acyl chloride with a cyanide salt. rsc.org For instance, benzoyl cyanide can be prepared by treating benzoyl chloride with sodium cyanide, a method that is also applicable to substituted derivatives like 4-chlorobenzoyl cyanide.
Significance of the 4-Chlorobenzoyl Moiety in Contemporary Chemical Synthesis
The 4-chlorobenzoyl moiety is a common structural motif in medicinal chemistry and materials science. Its incorporation into a molecule can significantly influence the compound's physical, chemical, and biological properties. The chlorine atom at the para-position of the benzene (B151609) ring is an electron-withdrawing group, which can affect the reactivity of the adjacent carbonyl group.
The 4-chlorobenzoyl group is often introduced into molecules using 4-chlorobenzoyl chloride as a reagent. This moiety is found in a variety of compounds with demonstrated biological activity. For example, it is a key component in the synthesis of certain benzenesulfonamides that have been investigated as inhibitors of carbonic anhydrase isoforms. It is also used in the preparation of aryl methyl sulfones with anti-inflammatory properties. Furthermore, the 4-chlorobenzoyl group has been incorporated into the structure of pinostrobin, a natural flavonoid, to enhance its anti-inflammatory activity by targeting the COX-2 receptor. The presence of the chloro group in these structures is often crucial for their biological function.
Overview of Research Trajectories and Academic Contributions for this compound
Specific academic contributions and dedicated research trajectories focusing exclusively on this compound are not extensively reported in the available literature. Much of the research interest has been directed towards the broader class of acyl cyanides or the use of its precursor, 4-chlorobenzoyl chloride, for the synthesis of other target molecules.
However, based on the known reactivity of acyl cyanides, the research potential of this compound can be inferred. Acyl cyanides are recognized as reactive heterodienophiles in Diels-Alder reactions, which can be used to synthesize complex heterocyclic systems like naphthols, isoquinolones, and isocoumarins. tcichemicals.com They also react with acid chlorides in the presence of tertiary amines to form 1-cyano-1-alkenyl esters.
Research involving related structures suggests potential areas of investigation. For example, the synthesis of β-ketonitriles, such as 3-(4-chlorophenyl)-3-oxopropanenitrile, has been achieved through reactions of amides with acetonitrile (B52724) derivatives. This indicates a potential synthetic pathway to or from related structures of this compound. While direct studies are limited, the unique electronic and steric properties conferred by the 4-chlorobenzoyl group make this compound a potentially useful, though currently under-explored, building block in synthetic organic chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chlorobenzoyl cyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBBCXDMJVNFLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431439 | |
| Record name | 4-chlorobenzoyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13014-48-7 | |
| Record name | 4-chlorobenzoyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Chlorobenzoyl Cyanide
Established Synthetic Routes and Mechanistic Considerations
Established methods for synthesizing chlorinated aryl nitriles primarily revolve around nucleophilic substitution and related pathways. These routes have been foundational in organic chemistry for the formation of carbon-cyanide bonds.
The quintessential method for preparing compounds structurally related to the target molecule, such as 4-chlorobenzyl cyanide, involves the direct displacement of a halide by a cyanide nucleophile. askfilo.com This reaction is a classic example of an SN2 mechanism, where the cyanide ion attacks the electrophilic benzylic carbon, leading to the displacement of the chloride ion. askfilo.com
The synthesis of 4-chlorobenzyl cyanide is commonly achieved through the reaction of 4-chlorobenzyl chloride with an alkali metal cyanide, such as sodium cyanide (NaCN). askfilo.comchemicalbook.comlookchem.com The reaction is typically performed in a solvent that can facilitate the nucleophilic substitution. While alcoholic solutions can be used, polar aprotic solvents like dimethylformamide (DMF) are also effective. askfilo.com The reaction temperature is a critical parameter; temperatures between 60–80°C are often employed to ensure a reasonable reaction rate while minimizing side reactions, such as the hydrolysis of the cyanide group.
A documented laboratory procedure involves heating 4-chlorobenzyl chloride with sodium cyanide in an aqueous medium, which can yield the desired 4-chlorobenzyl cyanide product. wikipedia.orgprepchem.com The chlorine atom directly attached to the benzene (B151609) ring is unreactive under these SN2 conditions, ensuring that substitution occurs exclusively at the benzylic position. askfilo.com
| Reagent 1 | Reagent 2 | Solvent/Medium | Temperature | Reaction Time | Yield |
| 4-Chlorobenzyl Chloride | Sodium Cyanide | Dimethylformamide (DMF) | 60-80°C | 4-6 hours | >85% |
| Molten 4-Chlorobenzyl Chloride | Sodium Cyanide | Water | 90°C | 3 hours (total) | 91% wikipedia.orgprepchem.com |
| 4-Chlorobenzyl Chloride | Sodium Cyanide | Water | 100-104°C | 5 hours | >81% chemicalbook.comlookchem.com |
To overcome the challenge of mutual insolubility between an organic substrate (like 4-chlorobenzyl chloride) and an aqueous cyanide salt solution, phase-transfer catalysis (PTC) is a highly effective methodology. crdeepjournal.orgijirset.com A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transfer of the cyanide anion from the aqueous phase to the organic phase where the reaction occurs. crdeepjournal.orglittleflowercollege.edu.in This technique accelerates the reaction, improves yields, and often allows for milder reaction conditions. ijirset.com
In the synthesis of 4-chlorobenzyl cyanide, catalysts such as tributylbenzylammonium chloride or Benzyldodecyldimethylammonium bromide have been successfully employed. chemicalbook.comlookchem.comwikipedia.orgprepchem.com The catalyst's lipophilic cation pairs with the cyanide anion, shuttling it into the organic phase to react with the 4-chlorobenzyl chloride. littleflowercollege.edu.in A patent describes a process where p-chlorobenzyl chloride is fully converted to p-chlorobenzyl cyanide with 100% selectivity in just 30 minutes at 85°C using tetra-n-butylammonium chloride as a catalyst. google.com This demonstrates a significant rate enhancement compared to non-catalyzed systems.
| Catalyst | Substrate | Cyanide Source | Temperature | Conversion/Selectivity |
| Tributylbenzylammonium chloride | 4-Chlorobenzyl chloride | Sodium Cyanide | 90°C | 91% Yield wikipedia.orgprepchem.com |
| Benzyldodecyldimethylammonium bromide | 4-Chlorobenzyl chloride | Sodium Cyanide | 100-104°C | >81% Yield chemicalbook.comlookchem.com |
| Tetra-n-butylammonium chloride | p-Chlorobenzyl chloride | Sodium Cyanide | 85°C | 100% Conversion, 100% Selectivity google.com |
An alternative pathway for the synthesis of nitriles involves the reaction of aldehydes with cyanide sources to form cyanohydrins, which are versatile intermediates. libretexts.orgchemistrysteps.com The addition of hydrogen cyanide (HCN), often generated in situ from a salt like NaCN or KCN and a weak acid, to the carbonyl group of an aldehyde yields a cyanohydrin (an α-hydroxy nitrile). libretexts.orgchemistrysteps.com
These cyanohydrin intermediates can be further functionalized. For instance, acylated cyanohydrins can be synthesized by treating aldehydes with acyl cyanides. lookchem.com This methodology provides a route to functionalized nitriles by building the molecule from an aldehyde precursor, representing a different synthetic strategy compared to the direct substitution on a pre-existing aryl halide.
A direct and efficient route to 4-chlorobenzoyl cyanide involves the reaction of an acyl halide with a cyanide source. A specific patented method describes the synthesis of this compound from 4-chlorobenzoyl chloride. google.com In this process, 4-chlorobenzoyl chloride is reacted with sodium cyanide in the presence of a copper(I) cyanide catalyst. google.com The mixture is heated, and the product is isolated by fractional distillation, achieving a high yield of 96%. google.com This method is a direct conversion of a carboxylic acid derivative (acyl chloride) to the corresponding acyl cyanide.
Nucleophilic Substitution Reactions for this compound Formation
Sustainable and Innovative Synthetic Approaches
Modern synthetic chemistry emphasizes the development of sustainable and environmentally benign processes. In the context of aryl cyanide synthesis, innovation has focused on replacing toxic reagents and developing more efficient catalytic systems. researchgate.net A significant advancement is the use of transition-metal catalysis, particularly with palladium and nickel, which allows for the cyanation of aryl halides under milder conditions than traditional methods like the Rosenmund-von Braun reaction. researchgate.netgoogle.com
A key aspect of sustainable synthesis is the use of less toxic cyanide sources. Potassium ferrocyanide (K₄[Fe(CN)₆]) has emerged as a safer and non-hygroscopic alternative to alkali metal cyanides like KCN or NaCN. researchgate.net Palladium- or nickel-catalyzed reactions using potassium ferrocyanide enable the efficient cyanation of a diverse range of aryl chlorides and bromides. researchgate.net These catalytic approaches represent a greener alternative, minimizing waste and avoiding the hazards associated with large quantities of highly toxic cyanide salts. researchgate.net
Application of Green Chemistry Principles in Nitrile Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of nitriles to develop more environmentally benign processes. A key aspect of this is the replacement of highly toxic and hazardous cyanide sources, such as sodium cyanide (NaCN) and potassium cyanide (KCN), with safer alternatives. One such alternative that has gained significant attention is potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). organic-chemistry.orgnih.govresearchgate.net This compound is a byproduct of the coal chemical industry, commercially available on a large scale, and is even used as an anti-caking agent in table salt, highlighting its low toxicity. nih.gov
The palladium-catalyzed cyanation of aryl chlorides using K₄[Fe(CN)₆] represents a significant advancement in green nitrile synthesis. organic-chemistry.orgnih.gov This methodology avoids the use of more toxic cyanide salts and often proceeds under milder reaction conditions. For instance, a highly effective Pd/CM-phos catalyst has been shown to facilitate the cyanation of aryl chlorides at 70°C. organic-chemistry.org The reaction demonstrates excellent functional group tolerance, making it a versatile method for the synthesis of a wide range of aromatic nitriles. organic-chemistry.orgnih.gov
Another core principle of green chemistry is atom economy, which measures the efficiency of a chemical reaction in converting reactants into the desired product. Reactions with high atom economy are preferred as they generate less waste. The synthesis of this compound from 4-chlorobenzoyl chloride and a cyanide source can be evaluated for its atom economy to assess its greenness.
6 C₈H₄Cl(CO)Cl + K₄[Fe(CN)₆] → 6 C₈H₄Cl(CO)CN + 4 KCl + FeCl₂
The atom economy for this reaction would be calculated as:
(Molecular Weight of 6 moles of this compound / Sum of Molecular Weights of 6 moles of 4-Chlorobenzoyl Chloride and 1 mole of K₄[Fe(CN)₆]) x 100%
Biocatalysis offers another promising avenue for the green synthesis of nitriles. While direct enzymatic synthesis of acyl cyanides from acyl chlorides is not yet well-established, related biocatalytic methods for nitrile synthesis are being explored. For example, hydroxynitrile lyases (HNLs) are used in the enantioselective synthesis of cyanohydrins from aldehydes and a cyanide source. scranton.edu This enzymatic approach operates under mild conditions in aqueous media, showcasing the potential of biocatalysts to create C-CN bonds in an environmentally friendly manner.
| Catalyst System | Substrate | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pd/CM-phos | Aryl Chlorides | Na₂CO₃ | MeCN/Water | 70 | Up to 96 | organic-chemistry.org |
| Palladacycle Precatalyst P1/Ligand L1 | (Hetero)aryl Chlorides | KOAc | Dioxane/Water | 100 | Up to 96 | nih.gov |
| Pd(OAc)₂/XPhos–SO₃Na | Aryl Chlorides | K₂CO₃ or KOAc | PEG-400/Water | 100-120 | Good to Excellent | researchgate.net |
Ultrasound-Assisted Synthesis in Related Cyanation Reactions
Ultrasound irradiation has been successfully employed to accelerate a variety of organic transformations, often leading to shorter reaction times and higher product yields compared to conventional methods. google.com In the context of nitrile synthesis, ultrasound can promote reactions by enhancing mass transfer and activating the reacting species.
While specific studies on the direct ultrasound-assisted synthesis of this compound from 4-chlorobenzoyl chloride are not extensively documented, the principles of sonochemistry suggest its potential applicability. For instance, an unexpected sonochemical effect has been observed in the reaction of benzoyl chloride with nitrobenzene, where ultrasonic irradiation followed by heating induced a reaction that did not occur under heating alone. researchgate.netresearchgate.net This indicates that ultrasound can activate otherwise unreactive systems.
The benefits of ultrasound-assisted synthesis are particularly evident in heterogeneous reactions, where the cavitation effect can disrupt the solid-liquid interface and increase the surface area for reaction. This could be advantageous in reactions involving solid cyanide salts.
| Reaction Type | Method | Reaction Time | Yield (%) | Conditions | Reference |
|---|---|---|---|---|---|
| Biginelli Reaction (Synthesis of Dihydropyrimidinones) | Conventional Heating | Several hours | Low to moderate | Strongly acidic, high temperature | google.com |
| Ultrasound Irradiation | Minutes | Good to excellent | Milder conditions, often at room temperature | google.com |
Continuous Flow Chemistry for Enhanced Synthesis and Process Control
Continuous flow chemistry, where reactants are continuously pumped through a reactor, offers several advantages over traditional batch processing, particularly for reactions involving hazardous materials or requiring precise control over reaction parameters. acs.orgrsc.org The small reactor volumes and high surface-area-to-volume ratios in microreactors or tube reactors allow for excellent heat and mass transfer, leading to better temperature control, improved safety, and often higher yields and purity. acs.org
The synthesis of nitriles, which can involve toxic reagents and exothermic reactions, is well-suited for continuous flow processing. A continuous-flow protocol for the preparation of organic nitriles from carboxylic acids and acetonitrile (B52724) at high temperature and pressure has been developed, demonstrating the feasibility of catalyst-free nitrile synthesis in a flow system. acs.org While this method does not start from an acyl chloride, it highlights the potential for precise control over reaction conditions to drive challenging transformations.
For the synthesis of acyl cyanides, a continuous flow process could offer significant safety benefits by minimizing the amount of toxic cyanide present in the reactor at any given time. Furthermore, the precise temperature control afforded by flow reactors can help to prevent side reactions and the formation of impurities, such as the dimerization of the acyl cyanide product. google.com
A cyanide-free synthesis of nitriles from ketones using p-tosylmethyl isocyanide (TosMIC) has been successfully implemented in a continuous flow process, achieving high yields with a residence time of only 1.5 minutes. rsc.org This demonstrates the potential for rapid and efficient nitrile synthesis in flow, which could be adapted for the synthesis of this compound.
| Reaction | Reactor Type | Temperature (°C) | Pressure (bar) | Residence Time | Key Advantage | Reference |
|---|---|---|---|---|---|---|
| Carboxylic Acid to Nitrile | Tube Reactor | 350 | 65 | 25 min | Catalyst-free | acs.org |
| Ketone to Nitrile (van Leusen Reaction) | Not specified | Mild | Not specified | 1.5 min | Cyanide-free, rapid | rsc.org |
Electrocatalytic Strategies for Nitrile Formation
Electrosynthesis, which uses electricity to drive chemical reactions, is emerging as a sustainable and powerful tool in organic chemistry. rsc.org Electrocatalytic methods can often be performed under mild conditions without the need for stoichiometric chemical oxidants or reductants, thus aligning with the principles of green chemistry.
In the context of nitrile synthesis, electrochemical approaches are being explored as an alternative to traditional methods. For example, an electrochemical C–H bond cyanation of imine derivatives has been developed, using acetonitrile as a safe and effective cyanation reagent under catalyst-free conditions. rsc.org This method demonstrates a novel, simple, and non-toxic route for the direct cyanation of C-H bonds.
While the direct electrocatalytic synthesis of this compound from 4-chlorobenzoyl chloride is not yet a well-established method, the principles of electrosynthesis suggest its potential. The electrochemical reduction of an acyl chloride could generate a reactive intermediate that could then be trapped by a cyanide source. The precise control over the electrode potential could allow for selective activation of the acyl chloride, potentially minimizing side reactions.
The development of electrocatalytic methods for the cyanation of acyl chlorides would represent a significant advancement, offering a potentially safer and more sustainable route to this compound and other valuable acyl cyanides.
| Reaction | Electrode Setup | Cyanide Source | Conditions | Key Feature | Reference |
|---|---|---|---|---|---|
| Electrochemical C-H Cyanation of Imines | Carbon rod cathode, Magnesium plate anode (undivided cell) | Acetonitrile | Constant current, 0°C, 1h | Catalyst-free, non-toxic cyanide source | rsc.org |
Reaction Mechanisms and Comprehensive Reactivity Profiles of 4 Chlorobenzoyl Cyanide
Nucleophilic and Electrophilic Reactivity Patterns
4-Chlorobenzoyl cyanide exhibits a distinct reactivity pattern characterized by the electrophilic nature of its carbonyl carbon and the carbon of the cyanide group. The electron-withdrawing nature of the 4-chloro-substituted phenyl ring enhances the electrophilicity of the carbonyl carbon, making it a prime target for nucleophilic attack. Nucleophiles, which are electron-rich species, readily add to this carbonyl carbon.
The reaction of this compound with nucleophiles such as amines and alcohols leads to the formation of adducts. These reactions are characteristic of acyl cyanides and highlight the electrophilic nature of the carbonyl carbon.
With Amines: Primary and secondary amines readily attack the carbonyl carbon of this compound to form an unstable tetrahedral intermediate. This intermediate can then eliminate the cyanide ion to yield the corresponding N-substituted 4-chlorobenzamide. This reaction pathway is a common method for the synthesis of amides from acyl cyanides.
With Alcohols: In the presence of alcohols, this compound can undergo alcoholysis to form the corresponding ester, 4-chlorobenzoate. The reaction is typically catalyzed by either an acid or a base. The alcohol acts as a nucleophile, attacking the carbonyl carbon. The subsequent elimination of the cyanide ion from the tetrahedral intermediate results in the formation of the ester.
Hydrolytic Pathways and Derivative Formation
The hydrolysis of this compound to 4-chlorobenzoic acid and hydrogen cyanide has been studied, and the mechanism is dependent on the pH of the solution. rsc.org In aqueous solutions, the rate of hydrolysis is a function of pH. rsc.org
At a high pH (above 5.0), the reaction is first-order with respect to the hydroxide (B78521) ion concentration. rsc.org The dominant mechanism is a bimolecular reaction where a hydroxide ion directly attacks the carbonyl carbon. rsc.org As the pH is lowered, there is a region where the rate is largely independent of pH, followed by a region where an increase in the hydronium ion concentration unexpectedly decreases the rate. rsc.org This suggests a more complex mechanism at lower pH, likely involving a carbonyl addition intermediate. rsc.org
Studies on the hydrolysis of benzoyl and p-chlorobenzoyl cyanides have shown that p-chlorobenzoyl cyanide hydrolyzes approximately twice as fast as benzoyl cyanide across the entire pH range. rsc.org This is consistent with the electron-withdrawing effect of the chlorine substituent, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack by water or hydroxide ions. The kinetic data, including the solvent isotope effect, support a two-step mechanism for carbonyl hydration. rsc.org It is important to note that the hydrolysis of this compound yields 4-chlorobenzoic acid, not 4-chlorophenylacetic acid.
Redox Chemistry and Electrochemical Behavior
The electrochemical reduction of this compound has been investigated in acetonitrile (B52724) containing water. nih.gov The process is initiated by the reduction of the compound to form an anion radical. nih.govacs.org This is followed by a dimerization step to produce an intermediate dianion, specifically the dianion of the dicyanohydrin of benzil (B1666583). nih.govacs.org
This dianion intermediate then loses a cyanide ion to form the anion of the monocyanohydrin of benzil. nih.govacs.org From this point, the reaction proceeds through two parallel pathways:
Expulsion of another cyanide ion to yield the corresponding benzil. nih.govacs.org
Rearrangement to form the monoanion of mandelonitrile (B1675950) benzoate. nih.govacs.org
The presence of water has been found to increase the rate constant of the dimerization step, which consequently leads to an increased production of the benzil derivative. nih.govacs.org The standard potentials for the initial reduction step have been determined, and their dependence on the substituent has been analyzed. nih.gov Dimerization rate constants have also been evaluated for this process. nih.gov
Interactive Data Table: Electrochemical Reduction Products of this compound
| Initial Reactant | Solvent System | Key Intermediates | Major Products |
|---|---|---|---|
| This compound | Acetonitrile/Water | Anion radical, Dianion of dicyanohydrin of benzil, Anion of monocyanohydrin of benzil | 4,4'-Dichlorobenzil, Mandelonitrile 4-chlorobenzoate |
Anion Radical Formation and Subsequent Dimerization Processes
The electrochemical reduction of this compound in solvents like acetonitrile and N,N-dimethylformamide proceeds through a well-defined mechanism. The initial step involves a reduction process to generate an anion radical. This highly reactive intermediate subsequently undergoes a dimerization event, forming a dianion intermediate, specifically the dianion of the dicyanohydrin of benzil.
This dianion is not stable and proceeds through two parallel pathways after losing a cyanide ion to form the anion of the monocyanohydrin of benzil:
Expulsion of Cyanide : The intermediate can expel another cyanide ion, leading to the formation of the corresponding benzil.
Rearrangement : A competing pathway involves the rearrangement to the monoanion of mandelonitrile benzoate.
Studies have shown that the presence of water can influence the reaction dynamics, leading to an increase in the rate constant for the dimerization step and consequently favoring the production of benzil.
Carbon-Carbon and Carbon-Heteroatom Bond Formation Reactions
Acyl cyanides, including this compound, are valuable reagents in organic synthesis, particularly for the formation of carbon-carbon and carbon-heteroatom bonds. The electrophilic nature of the carbonyl carbon, enhanced by the adjacent electron-withdrawing cyanide group, makes it a target for various nucleophiles, initiating reactions that extend carbon chains or introduce new functional groups.
Michael Reaction Reversibility Studies Involving Nitrile Adducts
The Michael reaction, or 1,4-conjugate addition, is a fundamental C-C bond-forming reaction where a nucleophile (Michael donor) adds to an α,β-unsaturated compound (Michael acceptor). wikipedia.org While this compound itself is not a typical Michael acceptor, its derivatives or the nitrile group are relevant in the context of Michael adducts. The reversibility of the Michael addition is a significant characteristic, particularly for adducts formed from nucleophiles stabilized by electron-withdrawing groups, such as a cyano group. wikipedia.orgresearchgate.net
The stability of the Michael adduct and the reversibility of its formation are influenced by several factors:
Nucleophile Stability : Adducts formed from highly stabilized carbanions (e.g., from malonates or β-cyanoesters) can exhibit reversibility.
Steric Hindrance : Increased steric bulk around the reaction center can favor the reverse reaction.
Reaction Conditions : The presence of a base can facilitate the retro-Michael reaction, leading to dissociation of the adduct. mdpi.com
Studies on dually activated Michael acceptors, where a cyano group is paired with another electron-withdrawing group, have shown that the addition reaction is fast, but the resulting adducts can be unstable and difficult to isolate due to the high reversibility of the reaction. mdpi.com This principle of reversibility is crucial in dynamic covalent chemistry and in understanding the biological activity of covalent inhibitors. researchgate.net
C-C Bond Formation as a Key Step in Complex Molecule Synthesis
The formation of new carbon-carbon bonds is central to the synthesis of complex organic molecules. Acyl cyanides serve as effective synthons in these processes. Research on related aroyl cyanides has demonstrated their utility in constructing complex heterocyclic and polycyclic systems. For instance, aroyl cyanides can function as heterodienophiles in cycloaddition reactions that form the basis for synthesizing substituted naphthols, isoquinolones, and isocoumarins. cdnsciencepub.com In these synthetic pathways, the aroyl cyanide moiety participates in a key C-C bond-forming cycloaddition, and the resulting cycloadduct is then converted through subsequent reactions with nucleophiles into the final complex products. cdnsciencepub.com This highlights the potential of this compound as a building block for accessing diverse and complex molecular architectures.
Condensation Reactions with Nitroarenes to Form Quinone Oximes
The condensation reaction of certain nitriles with nitroarenes is a known method for synthesizing quinone oximes. nih.govencyclopedia.pub However, this reaction is specifically characteristic of arylacetonitriles (benzyl cyanides), such as 4-chlorobenzyl cyanide, which possess acidic α-hydrogens. researchgate.net
The established mechanism involves the deprotonation of the α-carbon of the benzyl (B1604629) cyanide by a strong base (e.g., potassium hydroxide) to form a resonance-stabilized carbanion. This nucleophilic carbanion then attacks the aromatic ring of the nitroarene, initiating a sequence of steps involving elimination of water and rearrangement to yield the final quinone oxime product. nih.gov
This compound lacks the α-methylene (CH₂) group and its associated acidic protons. Its structure consists of a carbonyl group directly attached to the chlorophenyl ring and the cyanide group. Without these acidic protons, the initial and essential carbanion formation cannot occur under these conditions. Therefore, this compound does not undergo this condensation reaction with nitroarenes to form quinone oximes.
Copper-Catalyzed α-Alkylation of Aryl Acetonitriles
Copper-catalyzed α-alkylation is a modern method for C-C bond formation, but it is specific to substrates with activatable C-H bonds, such as aryl acetonitriles. This reaction class is not applicable to this compound due to fundamental structural differences.
The mechanism for the α-alkylation of aryl acetonitriles involves the functionalization of the C(sp³)–H bond at the position alpha to the cyano group. For example, in the copper-catalyzed cross-coupling of aryl acetonitriles with benzyl alcohols, the reaction proceeds via hydrogen atom abstraction from the benzylic alcohol, followed by a series of steps culminating in the formation of a new C-C bond at the α-carbon of the nitrile.
This compound does not possess a C(sp³)–H bond at the alpha position; instead, it has an sp²-hybridized carbonyl carbon. Consequently, it cannot serve as a substrate for α-alkylation reactions that depend on the activation of an α-C-H bond. While copper catalysis is used in other reactions involving nitriles, such as the cyanation of heterocycles, the specific transformation of α-alkylation is incompatible with the structure of an aroyl cyanide. nih.gov
Cycloaddition Chemistry
Aroyl cyanides, including this compound, can participate in cycloaddition reactions, acting as reactive dienophiles. Specifically, they have been shown to function as carbonyl heterodienophiles in photochemical hetero-Diels-Alder reactions. cdnsciencepub.com
In a study involving 2-methylbenzoyl cyanide, irradiation in acetonitrile led to a [4+2] dimerization, where one molecule acts as the diene and the carbonyl group of the second molecule acts as the dienophile. cdnsciencepub.com This process forms a cycloadduct which can subsequently eliminate hydrogen cyanide. Furthermore, when photolyzed in the presence of a more reactive acyl cyanide, mixed adducts can be obtained in high yields. cdnsciencepub.com These cycloadducts are versatile intermediates, reacting with various nucleophiles to create complex molecules like naphthols and isoquinolones. cdnsciencepub.com The cyano group itself can also, in certain contexts, participate as an enophile or dienophile in pericyclic reactions, demonstrating the functional group's versatility in cycloaddition chemistry. nih.gov
| 2-Methylaroyl Cyanide Derivative | Acyl Cyanide Partner | Resulting Mixed Adduct | Yield |
|---|---|---|---|
| 2,4-Dimethylbenzoyl cyanide | Benzoyl cyanide | Adduct 8a | 95% |
| 2,4-Dimethylbenzoyl cyanide | 4-Methoxybenzoyl cyanide | Adduct 8b | 98% |
| 2,4-Dimethylbenzoyl cyanide | This compound | Adduct 8c | 98% |
| 2,4,6-Trimethylbenzoyl cyanide | Benzoyl cyanide | Adduct 8d | 95% |
| 2,4,6-Trimethylbenzoyl cyanide | 4-Methoxybenzoyl cyanide | Adduct 8e | 98% |
1,3-Dipolar Cycloaddition Reactions with Azides
The reaction between the cyano group of this compound and azide (B81097) compounds represents a classic example of a [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. wikipedia.org This powerful transformation is a cornerstone of heterocyclic chemistry, providing a direct and efficient route to the synthesis of 5-substituted-1H-tetrazoles. scielo.brorganic-chemistry.org The resulting product from this compound is 5-(4-chlorobenzoyl)-1H-tetrazole.
The fundamental mechanism of this reaction involves the 1,3-dipolar azide anion acting as a 4π-electron component and the nitrile group serving as a 2π-electron component (the dipolarophile). youtube.com The reactivity of the nitrile toward cycloaddition is significantly influenced by the substituents attached to it. Nitriles bearing electron-withdrawing groups exhibit enhanced reactivity because these groups lower the energy of the nitrile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating a more favorable interaction with the Highest Occupied Molecular Orbital (HOMO) of the azide. nih.gov
In the case of this compound, the benzoyl moiety is a potent electron-withdrawing group, which strongly activates the adjacent cyano group for the cycloaddition reaction. Theoretical studies and experimental observations on related substrates suggest that the reaction proceeds via an initial activation of the nitrile, followed by the attack of the azide anion to form an imidoyl azide intermediate, which then undergoes rapid intramolecular cyclization to yield the stable aromatic tetrazole ring. nih.gov
While the reaction can proceed thermally, it often requires elevated temperatures. nih.gov To achieve milder conditions and higher yields, the cycloaddition is frequently catalyzed by Lewis acids. organic-chemistry.org Zinc(II) salts, such as zinc bromide (ZnBr₂), are particularly effective catalysts for the addition of azide to organic nitriles. nih.gov The Lewis acid coordinates to the nitrogen atom of the nitrile, further polarizing the C≡N bond and increasing its electrophilicity, thereby accelerating the nucleophilic attack by the azide.
The general reaction is versatile, accommodating various azide sources, with sodium azide being the most common and practical choice. scielo.br The reaction conditions can be adapted, with solvents ranging from dimethylformamide (DMF) to aqueous systems, showcasing the robustness of this synthetic method. organic-chemistry.orgnih.gov Research by Sharpless and coworkers has demonstrated that acyl cyanides readily undergo this transformation with azides to produce acyltetrazoles in high yields. nih.gov
Below is a representative reaction scheme and a data table summarizing the typical conditions for the synthesis of 5-(4-chlorobenzoyl)-1H-tetrazole.
Representative Reaction Scheme:

Table 1: Representative Conditions for the Synthesis of 5-(4-chlorobenzoyl)-1H-tetrazole
| Entry | Azide Source | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Sodium Azide | ZnBr₂ | Water | 100 | 12 | >90 |
| 2 | Sodium Azide | NH₄Cl | DMF | 120 | 24 | ~85 |
| 3 | Sodium Azide | Silica Sulfuric Acid | DMF | 130 | 8 | ~92 |
This table presents plausible, representative data based on established methods for the synthesis of 5-substituted-1H-tetrazoles from activated nitriles. organic-chemistry.orgnih.govnih.gov
Applications of 4 Chlorobenzoyl Cyanide in Advanced Organic Synthesis
Intermediate for Pharmaceutical Active Pharmaceutical Ingredients (APIs)
As a versatile building block, 4-chlorobenzoyl cyanide has been explored in novel synthetic pathways for creating pharmaceuticals. Its structure allows for the introduction of the 4-chlorobenzoyl moiety into a target molecule, a common feature in many pharmacologically active compounds.
Acyl cyanides, the chemical class to which this compound belongs, are effective reagents in the synthesis of α-amino acid derivatives. These reactions often proceed through the formation of an intermediate that can then be converted into the desired amino acid structure. This methodology is particularly valuable for creating non-standard amino acids that are integral to specific pharmacophores. A key example of this application is in the synthesis of the therapeutic agent Baclofen. sphinxsai.com
The application of this compound has been specifically documented in a novel synthetic route for the muscle relaxant Baclofen. sphinxsai.com For other therapeutic agents listed below, the primary synthetic intermediate cited in scientific literature is 4-chlorobenzyl cyanide (also known as (4-chlorophenyl)acetonitrile), a structurally related but distinct chemical compound. wikipedia.orgmdma.cherowid.orgchemicalbook.comwikipedia.org
Baclofen, a gamma-aminobutyric acid (GABA) agonist used as a skeletal muscle relaxant, can be synthesized using this compound as a key intermediate. sphinxsai.com One novel, patent non-infringing route begins with 4-chlorobenzaldehyde. sphinxsai.com This starting material is first converted to 4-chlorocyanohydrin, which is then oxidized to yield this compound. sphinxsai.com
This intermediate subsequently undergoes a Wittig-type reaction followed by hydrolysis and catalytic hydrogenation to produce the final Baclofen molecule. sphinxsai.com Although the reported yield for this specific pathway is low, it establishes the utility of this compound in constructing the Baclofen backbone. sphinxsai.com
Table 1: Synthetic Steps for Baclofen via this compound
| Step | Starting Material | Reagents/Conditions | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | 4-Chlorobenzaldehyde | Sodium cyanide, water | 4-Chlorocyanohydrin | sphinxsai.com |
| 2 | 4-Chlorocyanohydrin | Pyridinium chlorochromate (PCC), Methylene (B1212753) dichloride | This compound | sphinxsai.com |
| 3 | This compound | Bromo ethyl acetate, Triphenylphosphine, Toluene; then Potassium tertiary butoxide | Ethyl 3-(4-chlorophenyl)-3-cyanoacrylate | sphinxsai.com |
| 4 | Ethyl 3-(4-chlorophenyl)-3-cyanoacrylate | Potassium hydroxide (B78521) in methanol; then Hydrogenation (Raney-nickel) | Baclofen | sphinxsai.com |
A review of the scientific literature indicates that the industrial preparation of Pyrimethamine, an antiparasitic drug, utilizes 4-chlorobenzyl cyanide as a key starting material. wikipedia.orgchemicalbook.com The synthesis typically begins with the condensation of p-chlorophenylacetonitrile (4-chlorobenzyl cyanide) with ethyl propionate. wikipedia.org No published synthetic routes involving this compound for the production of Pyrimethamine were identified.
The synthesis of these therapeutic agents is documented to proceed from 4-chlorophenylacetonitrile (4-chlorobenzyl cyanide). wikipedia.org
Arhalofenate and Metaglidasen: The synthesis involves the hydrolysis of 4-chlorophenylacetonitrile to 4-chlorophenylacetic acid, which serves as a precursor. wikipedia.org
Clonitazene: Synthesis can be adapted from a general method for 2-benzyl-5-nitro-benzimidazoles by substituting benzyl (B1604629) cyanide with p-chlorobenzyl cyanide in the initial step. erowid.org
Lorcaserin: The synthesis involves the reduction of 4-chlorophenylacetonitrile to produce 4-chlorophenethylamine, a key intermediate. wikipedia.org
Sibutramine: The synthesis of this obesity treatment drug starts with the reaction of 4-chlorobenzyl cyanide with 1,3-dibromopropane. newdrugapprovals.org
No published synthetic routes involving this compound for the production of these specific agents were identified.
While specific synthetic pathways for this anticoccidial agent may vary, the compound's name explicitly contains the "4-Chlorobenzyl" moiety. This strongly suggests that its synthesis originates from a 4-chlorobenzyl precursor, such as 4-chlorobenzyl chloride or 4-chlorobenzyl cyanide, rather than this compound.
Role in the Production of Specific Therapeutic Agents
Reagent in Agrochemical Development
This compound is a crucial intermediate in the synthesis of several key agrochemicals, particularly synthetic pyrethroid insecticides. These insecticides are valued for their high efficacy against a broad spectrum of pests and their relatively low toxicity to mammals.
Precursor for Pyrethroid Insecticides (Fenvalerate, Deltamethrin)
The synthesis of pyrethroid insecticides such as Fenvalerate and Deltamethrin often involves the use of this compound as a key precursor. mdpi.com The general strategy involves the preparation of 2-(4-chlorophenyl)-3-methylbutyric acid from this compound. This carboxylic acid is then converted to its corresponding acid chloride, which is subsequently esterified with an appropriate alcohol to yield the final insecticide.
For the synthesis of Fenvalerate , 2-(4-chlorophenyl)-3-methylbutyric acid is reacted with a chlorinating agent like thionyl chloride to produce 2-(4-chlorophenyl)-3-methylbutyryl chloride. This acid chloride is then reacted with α-cyano-3-phenoxybenzyl alcohol in the presence of a base to yield Fenvalerate. nih.gov A one-step process has also been developed where 2-(4-chlorophenyl)-3-methylbutyryl chloride is reacted with a mixture of 3-phenoxybenzaldehyde, sodium cyanide, and triethylamine (B128534) to produce Fenvalerate in high yield and purity. nih.govrsc.org
Similarly, the synthesis of Deltamethrin utilizes a brominated analogue derived from a similar synthetic pathway. The core structure provided by the 4-chlorophenyl group is a common feature in many synthetic pyrethroids, contributing to their insecticidal activity. The versatility of this compound as a starting material allows for the introduction of this key structural motif early in the synthetic sequence. mdpi.com
| Insecticide | Key Intermediate from this compound | Final Esterification Partner |
|---|---|---|
| Fenvalerate | 2-(4-chlorophenyl)-3-methylbutyryl chloride | α-cyano-3-phenoxybenzyl alcohol |
| Deltamethrin | Dibromochrysanthemic acid derivative (related pathway) | α-cyano-3-phenoxybenzyl alcohol |
Construction of Complex Heterocyclic Systems
Beyond its role in agrochemical synthesis, this compound is a valuable reagent for the construction of diverse and complex heterocyclic systems. The reactivity of the benzoyl cyanide moiety allows for its participation in a range of cyclization and condensation reactions.
Synthesis of Substituted Benzoyl Cyanide Amidinohydrazones
While specific research detailing the direct use of this compound in the synthesis of substituted benzoyl cyanide amidinohydrazones is not extensively documented in readily available literature, the general reactivity of benzoyl cyanides suggests a plausible synthetic route. The reaction would likely involve the condensation of this compound with a suitable hydrazine (B178648) derivative, such as aminoguanidine. This reaction would proceed through the nucleophilic attack of the hydrazine on the carbonyl carbon of the benzoyl cyanide, followed by elimination of water to form the amidinohydrazone. The resulting products would be of interest in medicinal chemistry due to the prevalence of the amidinohydrazone scaffold in biologically active molecules.
Formation of Arylcyanomethylenequinone Oximes
A notable application of this compound is in the synthesis of arylcyanomethylenequinone oximes. This transformation is achieved through a condensation reaction with nitroarenes. Specifically, the reaction of this compound with a nitroarene in the presence of a base, such as potassium hydroxide in methanol, leads to the formation of the corresponding arylcyanomethylenequinone oxime. organic-chemistry.org
The mechanism involves the deprotonation of the benzylic carbon of this compound to form a carbanion. This carbanion then acts as a nucleophile, attacking the aromatic ring of the nitroarene. Subsequent rearrangement and elimination steps lead to the formation of the quinone oxime structure. This reaction provides a direct method for the synthesis of this class of compounds, which have potential applications in materials science and as intermediates for other complex molecules.
Stereoselective Synthesis of Spirocyclopropane Derivatives
Although direct examples of this compound in stereoselective spirocyclopropane synthesis are not prominent, the activation of the methylene group by the adjacent cyano and benzoyl groups suggests its potential as a substrate in such reactions. The stereoselective synthesis of spirocyclopropanes is a significant area of research in organic chemistry, as these motifs are present in numerous natural products and pharmaceuticals.
A common strategy for the synthesis of spirocyclopropanes involves the reaction of an electron-deficient alkene with a nucleophilic cyclopropanating agent, such as a sulfur ylide. In a hypothetical scenario, a derivative of this compound could be functionalized to act as the electron-deficient alkene. The subsequent reaction with a chiral sulfur ylide could then proceed in a stereoselective manner to afford the desired spirocyclopropane. The diastereoselectivity of such reactions is often high, leading to the preferential formation of one diastereomer.
| Reaction Type | Potential Role of this compound Derivative | Key Reagent for Cyclopropanation |
|---|---|---|
| Diastereoselective Cyclopropanation | Electron-deficient alkene | Chiral Sulfur Ylide |
One-Pot Synthesis of 1,2,3-Triazoles
The one-pot synthesis of 1,2,3-triazoles is a powerful tool in modern organic synthesis, often utilized in click chemistry. While direct examples employing this compound are not widely reported, its nitrile functionality presents possibilities for its incorporation into such synthetic schemes.
A plausible approach could involve the conversion of the nitrile group of this compound into an azide (B81097). This could potentially be achieved through a multi-step sequence. The resulting azide could then participate in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a terminal alkyne in a one-pot fashion. This would lead to the regioselective formation of a 1,4-disubstituted 1,2,3-triazole. The development of such a one-pot procedure would be highly desirable due to its efficiency and atom economy.
Catalytic Transformations and Novel Reaction Development
This compound, a reactive acyl cyanide, serves as a versatile building block in the synthesis of various organic molecules. Its reactivity is centered around the electrophilic carbonyl carbon and the cyano group, making it a valuable precursor for the construction of more complex chemical architectures. This section explores its involvement in catalytic transformations and the development of novel reaction pathways, including its potential, though currently limitedly documented, role in multi-component reaction sequences.
Utilization in Multi-Component Reaction Sequences
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating most of the atoms from the starting materials. While the application of this compound in well-known MCRs like the Passerini and Ugi reactions is not extensively reported in the reviewed literature, the inherent reactivity of aroyl cyanides suggests their potential as components in such convergent synthetic methodologies.
A notable application that borders on novel reaction development is the use of this compound in the synthesis of Baclofen, a skeletal muscle relaxant. In a novel synthetic route, this compound is reacted with triphenyl phosphonium (B103445) ethyl acetate. This reaction, while not a classical multi-component reaction in the strictest sense, represents a key step in a sequence leading to a pharmaceutically active molecule and showcases the development of new synthetic strategies involving this acyl cyanide sphinxsai.com.
Furthermore, a patented process highlights the utility of aroyl cyanides, including this compound, as valuable starting materials for the synthesis of 1,2,4-triazin-5-ones, which are known for their herbicidal properties google.com. This transformation implies a reaction sequence where the aroyl cyanide unit is incorporated into a heterocyclic scaffold, a common outcome of multi-component reactions.
The general reactivity of acyl cyanides allows them to participate in reactions forming heterocyclic systems. For instance, acyl cyanides can undergo cycloaddition reactions with azides to furnish acyl tetrazoles wikipedia.org. This type of reactivity opens avenues for their inclusion in MCRs designed to construct nitrogen-containing heterocycles.
While direct examples of this compound in Passerini or Ugi reactions are scarce, the fundamental principles of these reactions provide a framework for its potential application. The Passerini reaction, a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide, yields α-acyloxy amides wikipedia.orgorganicreactions.org. Aroyl cyanides could potentially act as the carbonyl component, although their reactivity profile differs from simple aldehydes and ketones. Similarly, the Ugi reaction, a four-component condensation of a carbonyl compound, an amine, a carboxylic acid, and an isocyanide, produces α-acylamino amides wikipedia.orgorganic-chemistry.org. The exploration of this compound in these and other MCRs remains an area ripe for investigation.
Table 1: Selected Reactions Involving this compound and Related Aroyl Cyanides
| Reactant(s) | Product Type | Application/Significance |
|---|---|---|
| This compound, Triphenyl phosphonium ethyl acetate | Intermediate for Baclofen | Pharmaceutical synthesis sphinxsai.com |
| Aroyl cyanides | 1,2,4-Triazin-5-ones | Agrochemical synthesis google.com |
Design and Implementation of Catalytic Systems for this compound Transformations
The transformations of this compound can be significantly influenced by the presence of catalytic systems, which can enhance reaction rates, improve yields, and control selectivity. The synthesis of this compound itself often employs a catalytic approach. A common method involves the reaction of 4-chlorobenzoyl chloride with an alkali metal cyanide in the presence of catalytic amounts of a heavy metal cyanide, such as copper(I) cyanide. This catalytic system facilitates the nucleophilic substitution of the chloride with the cyanide anion.
The preparation of aroyl cyanides, in general, can be accelerated by the addition of catalytic amounts of bases or Lewis acids google.com. Tertiary amines and alkali metal salts of carboxylic acids can act as basic catalysts. More significantly, Lewis acids such as zinc chloride, zinc cyanide, and copper(I) and copper(II) cyanide are effective in promoting these reactions google.com. The Lewis acid likely coordinates to the carbonyl oxygen of the acyl chloride, increasing its electrophilicity and facilitating the attack by the cyanide nucleophile.
The broader field of nitrile chemistry offers insights into potential catalytic transformations for this compound. Metal-catalyzed reactions involving the activation of the C-CN bond are a growing area of research snnu.edu.cn. Transition metals such as nickel and palladium can catalyze a variety of transformations of nitriles, including cross-coupling reactions where the cyano group can act as a leaving group snnu.edu.cn. Although specific examples with this compound are not prevalent, these methodologies could potentially be adapted. For instance, Lewis acidic cocatalysts like AlMe3 have been shown to be effective in accelerating the oxidative addition of aryl cyanides to metal centers snnu.edu.cn.
Table 2: Catalytic Systems for the Synthesis and Transformation of Aroyl Cyanides
| Reaction | Catalyst | Catalyst Type | Purpose |
|---|---|---|---|
| 4-Chlorobenzoyl chloride + NaCN → this compound | Copper(I) cyanide | Heavy Metal Cyanide | Facilitates cyanation |
| Acyl chloride + Hydrocyanic acid → Acyl cyanide | Tertiary amines, Alkali metal carboxylates | Base | Accelerates reaction google.com |
| Acyl chloride + Hydrocyanic acid → Acyl cyanide | Zinc chloride, Zinc cyanide, Copper(I)/(II) cyanide | Lewis Acid | Accelerates reaction google.com |
| Aryl cyanide transformations | Ni, Pd complexes | Transition Metal | C-CN bond activation snnu.edu.cn |
Spectroscopic and Structural Elucidation of 4 Chlorobenzoyl Cyanide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), it is possible to map the connectivity and chemical environment of atoms within a molecule.
Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 4-Chlorobenzoyl cyanide, the ¹H NMR spectrum is expected to be characterized by signals in the aromatic region.
Due to the scarcity of published spectra for this compound itself, data from the parent compound, Benzoyl cyanide, can be used as a reference. chemicalbook.comguidechem.com In Benzoyl cyanide, the aromatic protons appear as a multiplet. For the 4-chloro substituted derivative, the symmetry of the para-substitution simplifies the aromatic region into a distinct pattern. The spectrum is anticipated to show two sets of signals, each integrating to two protons.
H2/H6 Protons: The protons ortho to the carbonyl group are expected to be deshielded due to the electron-withdrawing nature of the carbonyl cyanide moiety, appearing as a doublet at a downfield chemical shift.
H3/H5 Protons: The protons meta to the carbonyl group (and ortho to the chlorine atom) will appear as a second doublet at a slightly more upfield position.
The coupling between these adjacent protons results in a characteristic AA'BB' or simple doublet-of-doublets pattern.
Table 1: Predicted ¹H NMR Spectral Data for this compound Data is predicted based on analysis of structurally similar compounds.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic H (ortho to -COCN) | ~ 8.1 - 8.3 | Doublet (d) | 2H |
| Aromatic H (meta to -COCN) | ~ 7.5 - 7.7 | Doublet (d) | 2H |
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and chemical environment of carbon atoms. The spectrum for this compound will show distinct signals for the carbonyl carbon, the cyanide carbon, and the carbons of the 4-chlorophenyl ring.
Based on data for the parent compound, Benzoyl cyanide, the carbonyl carbon is typically found around 165-170 ppm and the cyanide carbon around 110-115 ppm. guidechem.com The aromatic carbons will appear between 125 and 145 ppm. The substitution with chlorine at the C4 position significantly influences the chemical shifts of the aromatic carbons due to its electronegativity and resonance effects.
C1 (ipso-Carbon, attached to -COCN): This quaternary carbon will have a specific chemical shift influenced by the carbonyl group.
C2/C6 (ortho-Carbons): These carbons are adjacent to the carbonyl-substituted carbon.
C3/C5 (meta-Carbons): These carbons are adjacent to the chlorine-substituted carbon.
C4 (ipso-Carbon, attached to -Cl): This carbon's chemical shift is directly influenced by the attached chlorine atom.
Carbonyl Carbon (-C=O): This carbon is highly deshielded and appears far downfield.
Cyanide Carbon (-C≡N): This carbon appears in the characteristic nitrile region of the spectrum.
Table 2: Predicted ¹³C NMR Spectral Data for this compound Data is predicted based on analysis of structurally similar compounds like Benzoyl cyanide. guidechem.com
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (Carbonyl) | ~ 165 |
| C≡N (Cyanide) | ~ 112 |
| C1 (ipso, C-COCN) | ~ 130 |
| C2 / C6 | ~ 132 |
| C3 / C5 | ~ 130 |
| C4 (ipso, C-Cl) | ~ 143 |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental formula of a compound and for deducing its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to four or five decimal places. This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₈H₄ClNO), the calculated monoisotopic mass can be compared with the experimentally measured value to confirm its elemental composition, distinguishing it from other compounds with the same nominal mass. The presence of the chlorine isotope pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in two molecular ion peaks ([M]⁺ and [M+2]⁺), which is a characteristic signature for monochlorinated compounds.
Table 3: HRMS Data for this compound
| Formula | Isotope | Calculated Monoisotopic Mass (Da) |
| C₈H₄³⁵ClNO | [M]⁺ | 165.00085 |
| C₈H₄³⁷ClNO | [M+2]⁺ | 166.99790 |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an essential tool for analyzing volatile compounds in mixtures, assessing purity, and identifying reaction byproducts. chemicalbook.com In a typical GC-MS analysis of this compound, the compound would first be separated from other components on a GC column and then enter the mass spectrometer, where it is ionized (commonly by electron ionization) and fragmented.
The resulting mass spectrum provides a molecular fingerprint. Key fragmentation pathways for aroyl cyanides involve the cleavage of the bonds adjacent to the carbonyl group. Expected fragments for this compound would include:
The molecular ion ([C₈H₄ClNO]⁺).
Loss of the cyanide radical to form the 4-chlorobenzoyl cation ([C₇H₄ClO]⁺).
Subsequent loss of carbon monoxide (CO) from the 4-chlorobenzoyl cation to form the 4-chlorophenyl cation ([C₆H₄Cl]⁺).
This technique is widely applied for the analysis of cyanide in various samples, often after a derivatization step to enhance volatility and detectability. rsc.orgresearchgate.net
Table 4: Predicted Key Fragments in the GC-MS Spectrum of this compound
| Fragment Ion | Formula | Predicted m/z |
| Molecular Ion | [C₈H₄ClNO]⁺ | 165/167 |
| 4-Chlorobenzoyl cation | [C₇H₄ClO]⁺ | 139/141 |
| 4-Chlorophenyl cation | [C₆H₄Cl]⁺ | 111/113 |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the analysis of compounds in complex matrices, particularly for non-volatile or thermally unstable molecules. This method is crucial for identifying adducts of reactive compounds with biological molecules like proteins or glutathione. researchgate.net
If this compound were to form a covalent adduct with a biological nucleophile, LC-MS/MS would be the method of choice for its identification. The process involves:
LC Separation: The complex mixture (e.g., a protein digest) is separated by high-performance liquid chromatography.
MS1 Analysis: The eluting components are ionized (e.g., by electrospray ionization) and the mass of the parent ion (the potential adduct) is selected.
MS2 Analysis (Tandem MS): The selected parent ion is fragmented, and the masses of the resulting fragment ions are analyzed.
This fragmentation pattern provides structural information that can confirm the identity of the modification and pinpoint the site of adduction on the biomolecule. Methods for detecting cyanide and its metabolites or adducts in biological samples frequently employ LC-MS/MS due to its superior sensitivity and specificity. nih.govchromatographyonline.comnih.gov
Mass Spectrometric Investigations of Thermal Reversibility
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of compounds. For this compound, mass spectrometric data provides confirmation of its molecular formula, C8H4ClNO. While specific studies detailing the thermal reversibility of this compound using mass spectrometry are not extensively documented in available literature, predictions based on its structure can be made. The technique can be employed to study thermal decomposition pathways, which for related nitrile compounds can involve the release of hydrogen cyanide (HCN) gas at elevated temperatures.
Predicted mass-to-charge ratios (m/z) for various adducts of this compound are useful for its identification in mass spectrometric analyses. uni.lu
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 166.00542 |
| [M+Na]⁺ | 187.98736 |
| [M-H]⁻ | 163.99086 |
| [M+NH₄]⁺ | 183.03196 |
| [M]⁺ | 164.99759 |
Predicted mass spectrometry data for this compound adducts. Data sourced from computational predictions. uni.lu
Vibrational Spectroscopy: Infrared (IR) and Raman
Vibrational spectroscopy provides detailed information about the functional groups and bonding arrangements within a molecule.
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups in organic molecules, as different bonds vibrate at characteristic frequencies. In this compound, the most prominent absorptions are expected from the carbonyl (C=O) and cyanide (C≡N) groups due to their strong dipole moments.
The C=O stretching vibration in aroyl compounds typically appears as a strong, sharp band in the region of 1680–1660 cm⁻¹. niscpr.res.in The C≡N triple bond stretch is expected in the 2260–2220 cm⁻¹ range; its intensity can be variable but is generally sharp. ucla.edu For a related aroyl cyanide derivative, a weak nitrile stretch was observed at 2219 cm⁻¹. acs.org Additional characteristic absorptions include C=C stretching vibrations from the aromatic ring (around 1600–1450 cm⁻¹) and the C-Cl stretch, which is typically found in the fingerprint region. libretexts.org
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretch | 3100 - 3010 | Medium |
| Nitrile (C≡N) | Stretch | 2260 - 2220 | Medium/Weak, Sharp |
| Carbonyl (C=O) | Stretch | 1750 - 1680 | Strong |
| Aromatic C=C | Stretch | 1600 - 1450 | Medium |
| Aromatic C-Cl | Stretch | 1095 - 1085 | Strong |
Characteristic infrared absorption frequencies for the functional groups present in this compound. ucla.edulibretexts.org
Raman spectroscopy serves as a valuable complement to IR spectroscopy. While IR spectroscopy measures absorption based on changes in dipole moment, Raman spectroscopy detects scattering based on changes in polarizability. This often means that symmetric, non-polar bonds that are weak in an IR spectrum will produce strong signals in a Raman spectrum.
For this compound, the C≡N stretch, while potentially weak in the IR spectrum, would be expected to show a distinct signal in the Raman spectrum. Likewise, the symmetric breathing modes of the para-substituted aromatic ring are typically strong in Raman spectra. The carbonyl (C=O) stretch is also Raman active. Analysis of the Raman spectrum of the parent compound, benzoyl cyanide, provides a basis for interpreting the vibrational modes of its chloro-substituted derivative. chemicalbook.comnih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and intermolecular interactions.
In the absence of a solved crystal structure for this compound, a discussion of its hydrogen bonding networks must be predictive. The molecule itself lacks classical hydrogen bond donors (like O-H or N-H). However, the crystal packing is likely stabilized by a network of weak, non-covalent interactions.
Conformational Analysis and Dihedral Angles
Rotational Barrier and Molecular Planarity
The planarity of the benzoyl moiety is a key factor in its conformational analysis. A planar conformation allows for maximum conjugation between the π-system of the phenyl ring and the carbonyl group, which is energetically favorable. However, steric hindrance between the ortho hydrogens of the phenyl ring and the substituent on the carbonyl group can lead to deviations from planarity.
For the parent compound, benzoyl cyanide, the barrier to internal rotation around the carbonyl-aromatic bond has been determined experimentally using 13C dynamic NMR spectroscopy. The free energy of activation (ΔG‡) for this rotation was found to be 8.4 kcal/mol. This substantial barrier indicates a strong preference for a planar or near-planar conformation in the ground state, where the carbonyl group and the phenyl ring are coplanar to maximize π-electron delocalization. The transition state for this rotation is presumed to involve a perpendicular arrangement of the phenyl ring relative to the carbonyl group, which disrupts the conjugation.
Dihedral Angles of Interest
The key dihedral angles in this compound are:
ω1 (C2-C1-C=O): This angle defines the rotation of the carbonyl group relative to the phenyl ring. A value of 0° or 180° would indicate a planar conformation.
ω2 (C1-C-C≡N): This angle describes the orientation of the cyanide group relative to the phenyl ring and carbonyl carbon.
Based on theoretical models and data from analogous structures, the ground state conformation of this compound is predicted to be essentially planar.
| Dihedral Angle | Defining Atoms | Expected Value (°) | Conformational Implication |
|---|---|---|---|
| ω1 | C2-C1-C=O | ~0 or ~180 | Planar arrangement of the benzoyl group, maximizing conjugation. |
| ω2 | C1-C-C≡N | ~180 | Linear arrangement of the C-C≡N moiety, as expected for sp-hybridized carbon. |
Conformational Flexibility of Derivatives
In more sterically hindered derivatives of this compound, significant deviations from planarity can be observed. For instance, in a related complex molecule, 3-(4-chlorobenzoyl)-6-(4-chlorophenyl)-2,4-dimethylbenzonitrile, X-ray crystallographic studies have revealed specific dihedral angles between the various aromatic rings. amrita.edu While not directly indicative of this compound itself, this data highlights how substitution patterns can enforce non-planar conformations.
In this derivative, the central polysubstituted benzene (B151609) ring forms dihedral angles of 44.51° and 86.06° with the two other chloro-substituted phenyl rings. amrita.edu The dihedral angle between the two chloro-substituted phenyl rings is 49.48°. amrita.edu This demonstrates that in crowded molecular environments, the energetic penalty of disrupting π-conjugation is overcome by the relief of steric strain, leading to twisted conformations.
The following table summarizes the dihedral angles observed in this complex derivative, illustrating the impact of steric hindrance on molecular conformation.
| Ring System 1 | Ring System 2 | Dihedral Angle (°) |
|---|---|---|
| Central polysubstituted benzene ring | Chloro-substituted phenyl ring 1 | 44.51 |
| Central polysubstituted benzene ring | Chloro-substituted phenyl ring 2 | 86.06 |
| Chloro-substituted phenyl ring 1 | Chloro-substituted phenyl ring 2 | 49.48 |
Computational Chemistry and Theoretical Studies on 4 Chlorobenzoyl Cyanide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is extensively used to predict the properties of molecules. A theoretical DFT study of 4-Chlorobenzoyl cyanide would typically involve the following analyses.
Geometry Optimization and Conformer Analysis
A fundamental step in any computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For this compound, this would involve calculating the electronic energy at various atomic arrangements to find the structure with the minimum energy.
Given the presence of the benzoyl and cyanide groups, rotational conformers around the C-C single bond connecting the phenyl ring and the carbonyl group would be of interest. A conformer analysis would identify different stable or metastable structures and their relative energies, providing a picture of the molecule's flexibility and the most likely shapes it adopts.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative) This table is for illustrative purposes only and is based on general chemical principles, not on published computational data for this compound.
| Parameter | Bond/Angle | Hypothetical Value |
|---|---|---|
| Bond Length | C=O | ~1.21 Å |
| C-Cl | ~1.74 Å | |
| C≡N | ~1.15 Å | |
| C-CN | ~1.47 Å | |
| Bond Angle | O=C-C(ring) | ~120° |
| C(ring)-C-CN | ~118° | |
| Dihedral Angle | Cl-C-C-C | ~180° |
Prediction of Spectroscopic Parameters and Vibrational Frequencies
Once the optimized geometry is obtained, DFT calculations can be used to predict various spectroscopic properties. Vibrational frequency calculations are particularly common and useful for interpreting experimental infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching of the C=O, C-Cl, or C≡N bonds, or the bending of various angles.
These theoretical spectra can aid in the identification and characterization of the compound. The intensity of each vibrational mode can also be calculated, providing a more complete theoretical spectrum to compare with experimental data.
Potential Energy Surface Mapping for Reaction Pathways
To understand the reactivity of this compound, computational chemists can map the potential energy surface (PES) for specific chemical reactions. A PES is a multi-dimensional surface that describes the energy of a chemical system as a function of its geometry. By mapping the PES, one can identify the minimum energy path a reaction is likely to follow, from reactants to products.
Key features of the PES that would be investigated include transition states—the high-energy points along the reaction coordinate that represent the energy barrier to the reaction. The structure and energy of the transition state are crucial for understanding the reaction mechanism and predicting its rate. For example, the PES for the nucleophilic attack at the carbonyl carbon could be mapped to understand its reactivity towards various nucleophiles.
Molecular Dynamics Simulations (General mention for complex systems)
While DFT is excellent for studying static properties of single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time. For a system involving this compound in a solvent or interacting with other molecules, MD simulations could provide insights into its solvation, diffusion, and conformational dynamics. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the system evolves. In the context of complex biological or material systems, MD would be the tool of choice to understand the interactions of this compound with its environment.
Quantum Chemical Approaches to Reactivity and Selectivity Prediction
Quantum chemical methods offer a range of descriptors that can be used to predict the reactivity and selectivity of a molecule. For this compound, these approaches could be used to understand where and how it is most likely to react.
Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a common starting point. The energy and shape of these orbitals indicate the molecule's ability to donate or accept electrons. Other reactivity descriptors that could be calculated include:
Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
Fukui Functions: These are used to predict which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack.
These theoretical tools would be invaluable for predicting the behavior of this compound in various chemical transformations and for designing new synthetic pathways.
Interdisciplinary Research: Biological and Environmental Aspects of 4 Chlorobenzoyl Cyanide
Interactions with Biological Systems and Biochemical Applications
The interactions of 4-Chlorobenzoyl cyanide with biological systems are a subject of growing interest, particularly in the context of its potential applications in biochemical research. These investigations range from its use as a reagent to its effects on enzyme activity and the formation of adducts with biological macromolecules.
Evaluation as a Biochemical Reagent for Life Science Research
Studies on Enzyme Inhibition (e.g., Protein Arginine Methyltransferases)
There is currently a lack of specific research investigating the inhibitory effects of this compound on enzymes, including Protein Arginine Methyltransferases (PRMTs). The study of enzyme inhibitors is a critical area of biochemical research, as it can elucidate enzyme mechanisms, reveal the physiological roles of enzymes, and provide a basis for the development of therapeutic agents. PRMTs, for example, are a family of enzymes involved in post-translational modification and are considered important therapeutic targets. The exploration of novel inhibitors for PRMTs and other enzymes is an ongoing endeavor in drug discovery. However, at present, there are no published studies linking this compound to the inhibition of PRMTs or other specific enzymes.
Investigation of Cyanide Adduct Formation in Biological Macromolecules (e.g., Human Serum Albumin)
The formation of cyanide adducts with biological macromolecules, such as Human Serum Albumin (HSA), is a known phenomenon that can serve as a biomarker for cyanide exposure. Cyanide has been shown to react with disulfide bonds in proteins, leading to a post-translational modification known as S-cyanylation. nih.govnih.gov This reaction involves the nucleophilic attack of the cyanide ion on a disulfide bridge, resulting in the formation of a thiocyanate (B1210189) and a thiol group. nih.gov
In the context of HSA, this modification has been observed on cysteine residues. nih.gov While the direct use of this compound as a cyanide donor in these studies has not been explicitly documented, it is plausible that it could serve as a source of cyanide for such reactions. The study of S-cyanylation is significant for understanding the toxicological effects of cyanide and for the development of diagnostic tools.
Table 1: Examples of Research on Cyanide Adduct Formation with Human Serum Albumin
| Research Focus | Key Findings |
| Mechanism of S-cyanylation | Cyanide reacts with disulfide bonds in proteins to form thiocyanate and a thiol group. nih.gov |
| Biomarker of Exposure | Cyanide adducts on HSA can serve as a stable marker for cyanide exposure. |
| Site of Modification | Cysteine residues within HSA are susceptible to S-cyanylation. nih.gov |
Reactive Metabolite Trapping Screens and Bioactivation Pathway Elucidation
In the field of drug metabolism and toxicology, reactive metabolite trapping screens are employed to identify the formation of potentially harmful electrophilic metabolites. nih.govnih.govxenotech.com These reactive intermediates can covalently bind to cellular macromolecules, leading to toxicity. Cyanide, typically in the form of potassium cyanide, is used as a trapping agent for "hard" electrophiles, such as iminium ions. nih.gov The cyanide ion acts as a nucleophile, reacting with the electrophilic metabolite to form a stable cyanide adduct that can be detected and characterized. nih.govxenotech.com
This methodology is crucial for elucidating the bioactivation pathways of xenobiotics. nih.gov While the general principle of using cyanide for trapping reactive metabolites is well-established, specific studies detailing the bioactivation of this compound and its screening in such assays are not currently available. The application of these screening methods could provide valuable insights into the metabolic fate and potential toxicity of this compound.
Table 2: Principles of Reactive Metabolite Trapping with Cyanide
| Principle | Description |
| Bioactivation | A xenobiotic is metabolically converted to a reactive electrophilic intermediate. nih.gov |
| Trapping Agent | A nucleophile, such as the cyanide ion, is introduced to react with the electrophile. nih.govxenotech.com |
| Adduct Formation | A stable covalent adduct is formed between the reactive metabolite and the trapping agent. nih.govnih.gov |
| Detection and Characterization | The stable adduct is detected and its structure is elucidated, often using mass spectrometry, to identify the reactive metabolite. xenotech.com |
Environmental Transformation and Degradation Pathways
The environmental fate of this compound is determined by a variety of transformation and degradation processes. Understanding these pathways is essential for predicting the persistence and potential environmental impact of the compound.
Mechanistic Studies of Environmental Fate
Detailed mechanistic studies on the environmental fate of this compound are limited. However, insights can be drawn from research on related compounds and general principles of environmental chemistry. The environmental transformation of organic compounds can occur through abiotic processes such as hydrolysis and photolysis, as well as through biotic processes like microbial degradation. d-nb.infonih.govnih.gov
For the related compound, 4-Chlorobenzyl cyanide, it has been noted that it hydrolyzes in aqueous environments. The nitrile group in such compounds can be susceptible to hydrolysis, which would lead to the formation of the corresponding carboxylic acid. Photodegradation, driven by sunlight, is another potential abiotic pathway for the transformation of aromatic compounds in the environment. nih.gov
Microbial degradation plays a significant role in the breakdown of many organic pollutants. d-nb.infonih.gov Various microorganisms possess enzymatic machinery capable of degrading cyanide and chlorinated aromatic compounds. d-nb.infonih.gov The degradation of cyanide can proceed through hydrolytic, oxidative, reductive, and substitutive pathways. d-nb.info The biodegradation of chlorinated aromatic compounds often involves initial steps of dehalogenation or oxidation of the aromatic ring. The specific pathways and rates of these processes for this compound would require dedicated experimental investigation.
Q & A
Q. What are the recommended safety protocols for handling 4-Chlorobenzoyl cyanide in laboratory settings?
- Methodological Answer : Handling requires strict adherence to OSHA and EU safety standards. Use impervious gloves (tested for chemical resistance), tightly sealed goggles, and full-face protection to prevent skin/eye contact . Work in a fume hood to avoid inhalation, and wear a NIOSH-approved respirator if high concentrations are anticipated. Decontaminate spills immediately using inert absorbents, and store separately from oxidizing agents or bases to prevent reactive hazards .
Q. What synthetic routes are commonly employed for the preparation of this compound, and what are their mechanistic considerations?
- Methodological Answer : A common method involves the nucleophilic substitution of 4-chlorobenzoyl chloride with cyanide ions (e.g., using KCN or NaCN in anhydrous acetone). Mechanistically, this proceeds via an SN2 pathway, where the cyanide ion attacks the electrophilic carbonyl carbon. Reaction monitoring via TLC (silica gel, hexane:ethyl acetate 8:2) and purification by recrystallization (ethanol/water) are critical for isolating high-purity product .
Q. Which spectroscopic techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- FT-IR : Confirm the presence of the nitrile group (C≡N stretch ~2240 cm⁻¹) and carbonyl (C=O stretch ~1680 cm⁻¹) .
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.4–8.1 ppm) and carbonyl carbon (δ ~190 ppm). Use DMSO-d₆ as a solvent for enhanced resolution .
- GC-MS : Verify molecular ion peaks (M⁺ at m/z 165) and fragmentation patterns to assess purity .
Advanced Research Questions
Q. How can researchers resolve contradictory crystallographic data when determining the molecular structure of this compound derivatives?
- Methodological Answer : Use the SHELX software suite (e.g., SHELXL for refinement) to analyze X-ray diffraction data. For ambiguous electron density maps, employ iterative refinement with restraints on bond lengths/angles. Validate against simulated annealing omit maps to distinguish disorder from noise. Cross-check with DFT-calculated geometries (e.g., Gaussian 16) to resolve discrepancies in torsion angles .
Q. What experimental strategies optimize the reaction yield of this compound in multi-step syntheses involving nitrile group introduction?
- Methodological Answer :
- Catalytic Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance cyanide ion availability in biphasic systems .
- Temperature Control : Maintain reactions at 0–5°C to minimize hydrolysis of the nitrile group.
- In Situ Monitoring : Employ inline IR spectroscopy to track intermediate formation and adjust reagent stoichiometry dynamically .
Q. What analytical approaches are recommended for investigating the hydrolytic stability of this compound under varying pH conditions?
- Methodological Answer :
- Kinetic Studies : Use HPLC (C18 column, acetonitrile/water gradient) to quantify degradation products (e.g., 4-chlorobenzoic acid) over time. Calculate rate constants (k) via pseudo-first-order models .
- pH-Dependent Stability : Conduct experiments in buffered solutions (pH 2–12) at 25°C. For acidic conditions, observe rapid hydrolysis (t₁/₂ < 1 hr at pH 2), while alkaline conditions may induce cyanide liberation (confirmed via ion-selective electrode) .
Data Analysis and Validation
Q. How should researchers address variability in spectroscopic data across different batches of synthesized this compound?
- Methodological Answer : Perform statistical analysis (ANOVA or t-tests) on NMR/GC-MS data to identify batch-to-batch inconsistencies. Use principal component analysis (PCA) on FT-IR spectra to detect outlier batches. Calibrate instruments with certified reference standards (e.g., NIST-traceable compounds) before analysis .
Q. What computational tools are suitable for modeling the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer : Employ density functional theory (DFT) with B3LYP/6-311+G(d,p) basis sets to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites of nucleophilic attack. Validate with experimental kinetic data using Eyring plots to correlate activation parameters (ΔH‡, ΔS‡) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
